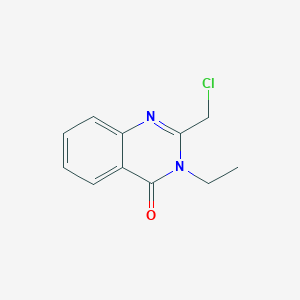
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is an organic compound characterized by the presence of a cyclopentene ring substituted with a hydroxyl group and a t-butyldimethylsilyloxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds via the formation of a silyl ether, which is stable under a variety of conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The t-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions include cyclopentane derivatives, ketones, aldehydes, and various substituted cyclopentene compounds.
科学研究应用
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a protective group in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol involves its reactivity as a silyl ether. The t-butyldimethylsilyloxy group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites in the molecule. The compound can undergo nucleophilic attack, leading to the formation of pentavalent silicon intermediates, which are key to its reactivity .
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxy benzaldehyde: Similar in structure but with an aldehyde functional group.
tert-Butyldimethylsilyloxy acetaldehyde: Another related compound with an acetaldehyde group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is unique due to its cyclopentene ring structure combined with the t-butyldimethylsilyloxy group. This combination provides distinct reactivity and stability, making it valuable in synthetic organic chemistry.
属性
分子式 |
C11H22O2Si |
|---|---|
分子量 |
214.38 g/mol |
IUPAC 名称 |
4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3 |
InChI 键 |
VRSPJPYUHXNQHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.1]non-3-en-9-one](/img/structure/B8710616.png)



![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B8710647.png)



![9-(Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane](/img/structure/B8710685.png)

![1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8710696.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8710712.png)
![2-chloro-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one](/img/structure/B8710716.png)
